molecular formula C15H11N3 B3047494 1-Benzyl-1,3-benzodiazole-5-carbonitrile CAS No. 1403483-59-9

1-Benzyl-1,3-benzodiazole-5-carbonitrile

Cat. No.: B3047494
CAS No.: 1403483-59-9
M. Wt: 233.27
InChI Key: SWFRAEKHPOTJGL-UHFFFAOYSA-N
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Description

1-Benzyl-1,3-benzodiazole-5-carbonitrile (CAS: 1403483-59-9) is a bicyclic aromatic heterocycle composed of a benzodiazole core substituted with a benzyl group at the N1 position and a nitrile group at the C5 position. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its inclusion in building block catalogs for pharmaceutical and agrochemical research . Its molecular weight is 235.28 g/mol (C14H10N3), and it is characterized by high purity (98%) and stability under standard laboratory conditions . The nitrile group enhances its reactivity in further functionalization, while the benzyl substituent contributes to lipophilicity, making it suitable for drug discovery targeting CNS or enzyme inhibition pathways.

Properties

IUPAC Name

1-benzylbenzimidazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c16-9-13-6-7-15-14(8-13)17-11-18(15)10-12-4-2-1-3-5-12/h1-8,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFRAEKHPOTJGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001239755
Record name 1-(Phenylmethyl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-59-9
Record name 1-(Phenylmethyl)-1H-benzimidazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-1H-benzimidazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001239755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-benzyl-1,3-benzodiazole-5-carbonitrile and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Synthetic Route
This compound N1-benzyl, C5-CN 235.28 High lipophilicity; precursor for kinase inhibitors Nucleophilic substitution of benzyl halide with benzodiazole intermediate
7-Bromo-1H-1,3-benzodiazole-5-carbonitrile C7-Br, C5-CN 222.05 Bromine enables cross-coupling (e.g., Suzuki reactions); used in OLED materials Bromination of benzodiazole-5-carbonitrile using NBS
2-(1,3-Thiazol-4-yl)-1H-1,3-benzodiazole-5-carbonitrile C2-thiazole, C5-CN 226.26 Thiazole enhances antimicrobial activity; studied in antiparasitic agents Cyclocondensation of thioamide precursors with nitrile intermediates
2-Amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile N1-methyl, C2-NH2, C5-CN 188.19 Amino group facilitates hydrogen bonding; intermediate for fluorescent probes Reductive amination of nitrobenzodiazole derivatives
1-Butyl-2-methyl-1,3-benzodiazole-5-carbonitrile N1-butyl, C2-methyl, C5-CN 229.29 Alkyl chains improve solubility in nonpolar solvents; explored in corrosion inhibitors Alkylation of benzodiazole with butyl halide

Structural and Electronic Differences

  • Substituent Effects : The benzyl group in the parent compound increases steric bulk compared to alkyl (e.g., butyl ) or smaller substituents (e.g., methyl ). This affects binding affinity in enzyme pockets.
  • Electronic Modulation : The nitrile group at C5 withdraws electron density, stabilizing the aromatic ring. In contrast, bromine at C7 (as in the bromo derivative) introduces a heavy atom effect, useful in crystallography .
  • Hybrid Systems : The thiazole-containing analog introduces sulfur-based π-conjugation, altering redox properties and enabling interactions with biological thiols.

Crystallographic and Stability Data

  • Crystal Packing : The benzyl group in the parent compound induces π-stacking interactions, as seen in related benzodiazepine derivatives .
  • Hydrogen Bonding: Amino-substituted analogs (e.g., ) form intermolecular N–H⋯N bonds, stabilizing crystal lattices and enhancing thermal stability.

Biological Activity

1-Benzyl-1,3-benzodiazole-5-carbonitrile is a compound with the molecular formula C15H11N3 and a molecular weight of 233.27 g/mol. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

The synthesis of this compound typically involves the reaction of benzimidazole derivatives with benzyl halides under basic conditions. Various synthetic methods have been explored to optimize yield and purity, including continuous flow reactors for industrial applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing a promising potential as an antimicrobial agent. The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer properties of this compound have been investigated using several cancer cell lines. Key findings include:

  • Cell Line Studies : In studies involving MCF-7 breast cancer cells, the compound showed an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective cytotoxicity .
  • Apoptosis Induction : Flow cytometry results revealed that treatment with this compound accelerated apoptosis in cancer cells in a dose-dependent manner. In vivo studies further supported these findings, showing suppressed tumor growth in mice models treated with the compound .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound is believed to bind to enzymes or receptors involved in critical cellular pathways, modulating their activity and leading to cellular apoptosis or inhibition of proliferation .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameStructure ComparisonBiological Activity
1-Benzyl-1H-benzimidazole Lacks cyano group at the 5-positionLower anticancer efficacy
1-Benzyl-1,2,3-benzotriazole Contains additional nitrogen atomDifferent reactivity; less studied for anticancer
1-Benzyl-1H-indazole Different ring structureVaries significantly in biological activity

This comparison highlights how structural variations affect biological activities and potential therapeutic applications.

Case Studies

Several case studies have focused on the efficacy of this compound:

  • Study on MCF Cell Lines : The compound was tested against MCF cell lines where it demonstrated significant cytotoxic effects and induced apoptosis.
  • Animal Model Research : In vivo experiments showed that treatment with this compound resulted in reduced tumor sizes in mice models, indicating its potential as an anticancer therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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